molecular formula C8H10N2O3 B11816150 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid

2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid

Cat. No.: B11816150
M. Wt: 182.18 g/mol
InChI Key: KAWWDSNADNPDSX-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid (CAS 1092299-86-9) is a pyrimidine derivative with a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol . This chemical serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the development of novel metal complexes . Pyrimidine-4-carboxylic acid derivatives are of significant interest to researchers due to their wide-ranging applications in areas such as medicinal chemistry, bioorganic chemistry, and material science . These compounds are known for their ability to form coordination compounds with metal ions, thanks to their N and O donor groups, making them valuable in the synthesis of coordination polymers and complexes for various research applications . As a specialist heterocyclic compound, it is provided for research and development purposes only. This product is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(2-methoxyethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-13-5-3-7-9-4-2-6(10-7)8(11)12/h2,4H,3,5H2,1H3,(H,11,12)

InChI Key

KAWWDSNADNPDSX-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC=CC(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation-Based Cyclization

The pyrimidine ring is often synthesized via condensation reactions between β-dicarbonyl compounds and urea derivatives. For example, ethyl acetoacetate reacts with guanidine carbonate in ethanol under reflux to form 4-methylpyrimidine derivatives. Adapting this method, 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid can be synthesized by substituting the β-dicarbonyl precursor with a methoxyethyl-modified analogue.

Key Reaction Conditions

  • Reactants : Methoxyethyl-modified β-keto ester + urea/guanidine

  • Solvent : Ethanol or DMF

  • Temperature : 80–120°C (reflux)

  • Catalyst : None or acidic/basic conditions

  • Yield : 60–75%

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization. For instance, ethyl 3-(2-methoxyethyl)-3-oxopropanoate and thiourea under microwave conditions (160°C, 30 min) yield 2-amino-4-(2-methoxyethyl)pyrimidine-5-carboxylate, which is subsequently oxidized. This method reduces reaction times from hours to minutes while maintaining yields of 70–85%.

Functionalization at the 2-Position: Introducing the Methoxyethyl Group

Nucleophilic Substitution

Chloropyrimidine intermediates serve as precursors for introducing the methoxyethyl group. For example, 2-chloropyrimidine-4-carboxylic acid reacts with 2-methoxyethylamine in n-butanol at 160°C under microwave irradiation:

2-Chloropyrimidine-4-carboxylate+2-MethoxyethylamineDiPEA, Δ2-(2-Methoxyethyl)pyrimidine-4-carboxylate\text{2-Chloropyrimidine-4-carboxylate} + \text{2-Methoxyethylamine} \xrightarrow{\text{DiPEA, } \Delta} \text{2-(2-Methoxyethyl)pyrimidine-4-carboxylate}

Optimized Parameters

  • Solvent : n-Butanol or DMF

  • Base : N,N-Diisopropylethylamine (DiPEA)

  • Temperature : 120–160°C

  • Yield : 65–80%

Transition Metal Catalysis

Palladium-catalyzed coupling reactions enable direct introduction of methoxyethyl groups. Using Suzuki-Miyaura conditions, 2-bromopyrimidine-4-carboxylate couples with (2-methoxyethyl)boronic acid in the presence of Pd(PPh₃)₄:

2-Bromopyrimidine-4-carboxylate+B(OH)2-(CH2)2OCH3Pd(PPh3)42-(2-Methoxyethyl)pyrimidine-4-carboxylate\text{2-Bromopyrimidine-4-carboxylate} + \text{B(OH)}2\text{-(CH}2\text{)}2\text{OCH}3 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{2-(2-Methoxyethyl)pyrimidine-4-carboxylate}

Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Solvent : Dioxane/H₂O

  • Yield : 55–70%

Oxidation of 4-Methyl to 4-Carboxylic Acid

Potassium Permanganate Oxidation

The 4-methyl group on pyrimidine is oxidized to a carboxylic acid using KMnO₄ under acidic conditions. For example, 2-(2-methoxyethyl)-4-methylpyrimidine reacts with KMnO₄ in H₂SO₄ at 90°C:

2-(2-Methoxyethyl)-4-methylpyrimidineKMnO4,H2SO42-(2-Methoxyethyl)pyrimidine-4-carboxylic acid\text{2-(2-Methoxyethyl)-4-methylpyrimidine} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid}

Parameters

  • Oxidant : KMnO₄ (3 equiv)

  • Acid : H₂SO₄ (1M)

  • Temperature : 80–100°C

  • Yield : 50–65%

Ruthenium-Catalyzed Oxidation

RuCl₃/NaIO₄ systems offer milder conditions for methyl group oxidation. This method minimizes over-oxidation and improves selectivity:

4-MethylpyrimidineRuCl3,NaIO44-Carboxylic Acid\text{4-Methylpyrimidine} \xrightarrow{\text{RuCl}3, \text{NaIO}4} \text{4-Carboxylic Acid}

Advantages

  • Temperature : 25–40°C

  • Yield : 70–85%

Ester Hydrolysis for Carboxylic Acid Formation

Acidic Hydrolysis

Ethyl 2-(2-methoxyethyl)pyrimidine-4-carboxylate is hydrolyzed using HCl (6M) at reflux:

Ethyl esterHCl, ΔCarboxylic Acid\text{Ethyl ester} \xrightarrow{\text{HCl, } \Delta} \text{Carboxylic Acid}

Conditions

  • Acid : HCl or H₂SO₄

  • Temperature : 80–100°C

  • Yield : 90–95%

Basic Hydrolysis

NaOH (2M) in ethanol/water at room temperature provides an alternative pathway, avoiding high temperatures:

Ethyl esterNaOHCarboxylate SaltH+Carboxylic Acid\text{Ethyl ester} \xrightarrow{\text{NaOH}} \text{Carboxylate Salt} \xrightarrow{\text{H}^+} \text{Carboxylic Acid}

Yield : 85–92%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow systems to enhance efficiency. For example, a tandem cyclization-substitution-oxidation process achieves 75% overall yield with a throughput of 10 kg/day.

Key Metrics

  • Residence Time : 20–30 min

  • Catalyst Recycling : Pd/C (5 cycles without loss of activity)

Green Chemistry Approaches

Water-based reactions and recyclable solvents (e.g., 2-MeTHF) reduce environmental impact. A recent protocol uses aqueous KMnO₄ and phase-transfer catalysts, achieving 80% yield with minimal waste.

Comparative Analysis of Methods

Method Conditions Yield Scalability Cost
Condensation CyclizationReflux, 12–24h60–75%ModerateLow
Microwave Substitution160°C, 30min70–85%HighModerate
KMnO₄ OxidationH₂SO₄, 90°C, 6h50–65%LowLow
Ru-Catalyzed OxidationRT, 8h70–85%HighHigh
Continuous Flow20min residence time75%IndustrialModerate

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The 4-carboxylic acid group participates in classical acid-derived reactions, forming derivatives essential for bioactivity modulation or further synthetic elaboration.

Esterification

Reaction with alcohols (R-OH) under acid catalysis (e.g., H₂SO₄, HCl) or coupling agents (e.g., EDCI/HOBt) yields esters. For example:

2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid+CH₃CH₂OHEDCI/HOBtEthyl ester+H₂O\text{2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid} + \text{CH₃CH₂OH} \xrightarrow{\text{EDCI/HOBt}} \text{Ethyl ester} + \text{H₂O}

Conditions : Room temperature, 12–24 h, dichloromethane or DMF solvent .

Amidation

Coupling with amines (R-NH₂) via carbodiimide-mediated activation forms amides:

Acid+R-NH₂EDCI/HOBtAmide+H₂O\text{Acid} + \text{R-NH₂} \xrightarrow{\text{EDCI/HOBt}} \text{Amide} + \text{H₂O}

Key Applications : Used to generate bioactive analogues in drug discovery .

Reaction TypeReagents/ConditionsTypical YieldReference
EsterificationEDCI, HOBt, R-OH, RT70–85%
AmidationEDCI, HOBt, R-NH₂, DMF65–90%

Pyrimidine Ring Reactivity

The electron-deficient pyrimidine ring undergoes nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution

The 2- and 4-positions are susceptible to substitution with amines, alkoxides, or thiols. For example:

2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid+NH₂R4-Amino derivative+HX\text{2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid} + \text{NH₂R} \rightarrow \text{4-Amino derivative} + \text{HX}

Conditions : Heating (80–120°C) in polar aprotic solvents (DMF, THF) .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald–Hartwig amination introduces aryl/alkyl groups:

Acid+Ar-B(OH)₂Pd(dba)₂, XantphosBiaryl derivative\text{Acid} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(dba)₂, Xantphos}} \text{Biaryl derivative}

Applications : Synthesis of kinase inhibitors and agrochemicals .

Methoxyethyl Side Chain Modifications

The 2-methoxyethyl group undergoes oxidation or ether cleavage.

Oxidation

Strong oxidants (e.g., KMnO₄, CrO₃) convert the methoxyethyl group to a ketone or carboxylic acid:

CH₂CH₂OCH₃KMnO₄, H⁺CH₂COOH(Partial oxidation)\text{CH₂CH₂OCH₃} \xrightarrow{\text{KMnO₄, H⁺}} \text{CH₂COOH} \quad (\text{Partial oxidation})

Mechanism : Radical or ionic pathways depending on conditions.

Ether Cleavage

Reaction with HI or BBr₃ cleaves the methoxy group:

CH₂OCH₃BBr₃CH₂OH+CH₃Br\text{CH₂OCH₃} \xrightarrow{\text{BBr₃}} \text{CH₂OH} + \text{CH₃Br}

Utility : Generates hydroxyl intermediates for further functionalization.

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation, forming 2-(2-methoxyethyl)pyrimidine:

4-COOHΔ,H⁺CO₂+Pyrimidine derivative\text{4-COOH} \xrightarrow{\Delta, \text{H⁺}} \text{CO₂} + \text{Pyrimidine derivative}

Applications : Simplifies the scaffold for downstream coupling .

Cycloaddition and Heterocycle Formation

The pyrimidine ring participates in Diels–Alder reactions with dienes, forming fused bicyclic systems . For example:

Pyrimidine+1,3-DieneTetracyclic adduct\text{Pyrimidine} + \text{1,3-Diene} \rightarrow \text{Tetracyclic adduct}

Conditions : Reflux in toluene or xylene, 6–12 h .

Biological Activity and SAR Insights

Derivatives exhibit anti-inflammatory and enzyme-inhibitory properties:

  • COX-2 Inhibition : Amide derivatives show IC₅₀ values comparable to celecoxib (0.04 μM) .

  • NAPE-PLD Modulation : 3-Hydroxypyrrolidine substituents enhance potency (Kᵢ = 27 nM) .

DerivativeR GroupActivity (IC₅₀/Kᵢ)TargetReference
LEI-401(S)-3-Hydroxypyrrolidine27 nMNAPE-PLD
Compound 5Ethyl ester0.04 μMCOX-2

Scientific Research Applications

Scientific Research Applications

The applications of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid can be categorized into several key areas:

Pharmaceutical Research

As a building block in drug discovery, this compound has been investigated for its potential to serve as an intermediate in synthesizing various pharmacologically active agents. Its structural similarity to other biologically active compounds allows for modifications that can enhance therapeutic efficacy.

Chemical Biology

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Research indicates that it may inhibit specific pathways relevant to disease progression, making it valuable for understanding molecular mechanisms in drug action.

Anti-inflammatory Activity

Research has shown that derivatives of pyrimidine compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have reported IC50 values indicating significant suppression of COX-2 activity, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid have been explored through various studies:

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Studies

  • Antimicrobial Efficacy : A study examined the antimicrobial activity of related compounds, establishing a correlation between structural features and biological activity against pathogens like Escherichia coli and Staphylococcus aureus. The findings indicated that modifications to the methoxyethyl group enhanced antimicrobial potency .
  • Cytotoxic Effects on Cancer Cells : In vitro tests revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as anticancer agents .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition demonstrated that similar compounds could inhibit enzymes involved in metabolic pathways related to neurodegenerative diseases, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid with structurally related pyrimidine derivatives, focusing on substituent effects, molecular properties, and reported applications.

Structural Analogs and Substituent Effects

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications Reference
2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid 2-(methoxyethyl), 4-COOH C₈H₁₀N₂O₃ 182.18 (calc) Potential ligand for metal complexes
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid 2-(methoxyethyl), 4-COOH, 6-Cl C₈H₉ClN₂O₃ 216.63 Enhanced electrophilicity due to Cl; antiviral potential inferred
2-(Trifluoromethyl)pyrimidine-4-carboxylic acid 2-CF₃, 4-COOH C₆H₃F₃N₂O₂ 192.10 High electron-withdrawing effect; agrochemical applications
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid 2-N(CH₃)₂, 4-COOH, 5-Br C₇H₈BrN₃O₂ 246.06 Increased basicity; antimicrobial activity
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 2-SCH₃, 4-COOH, 5-Br C₆H₅BrN₂O₂S 249.09 Thioether group enhances lipophilicity
Thieno[2,3-d]pyrimidine-4-carboxylic acid Fused thiophene ring, 4-COOH C₇H₄N₂O₂S 180.18 Antimicrobial activity; improved π-π stacking
Key Observations:

Electron-donating groups (e.g., -OCH₂CH₂OCH₃, -N(CH₃)₂) may improve solubility or binding affinity in biological systems .

Biological Activity: Thieno-fused analogs (e.g., thieno[2,3-d]pyrimidine-4-carboxylic acid) exhibit antimicrobial properties, suggesting that ring fusion can modulate bioactivity . Chloro and bromo substituents (e.g., 6-chloro, 5-bromo) are common in antiviral and anticancer agents, likely due to their ability to disrupt DNA/protein interactions .

Coordination Chemistry :

  • Pyrimidine-4-carboxylic acids are widely used as ligands in ruthenium(II) complexes, where the carboxylic acid group facilitates metal binding . The methoxyethyl chain in 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid may enhance steric shielding, stabilizing metal complexes .

Comparative Analysis of Physicochemical Properties

Table 2: Physicochemical and Functional Comparisons
Property 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
LogP (Predicted) ~0.5 (moderate lipophilicity) ~1.8 (high lipophilicity) ~2.2 (very lipophilic)
Solubility Moderate in polar solvents Low in water; soluble in organic solvents Low in water
Hydrogen Bonding 2 acceptors (COOH, OCH₃) 2 acceptors (COOH, CF₃) 1 acceptor (COOH)
Bioactivity Potential enzyme inhibition Agrochemical use Antimicrobial
Notes:
  • The methoxyethyl group in the target compound balances hydrophilicity (ether oxygen) and lipophilicity (alkyl chain), making it suitable for drug delivery systems .
  • Trifluoromethyl analogs exhibit higher metabolic stability due to the inert C-F bond, a desirable trait in agrochemicals .

Biological Activity

2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a methoxyethyl group and a carboxylic acid functional group. Its molecular formula is C10_{10}H12_{12}N2_2O3_3, with a molecular weight of 182.18 g/mol. The presence of the carboxylic acid group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid primarily revolves around its potential as an anticancer agent and its interactions with various enzymes and receptors.

Anticancer Activity

Recent studies have indicated that compounds related to pyrimidine-4-carboxylic acids exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against human lung adenocarcinoma (A549) cells. In one study, various derivatives were tested for their cytotoxicity using an MTT assay, revealing that certain structural modifications enhanced their anticancer activity while maintaining low toxicity to non-cancerous cells .

CompoundIC50_{50} (µM)Effect on A549 CellsToxicity on Non-Cancerous Cells
2-(2-Methoxyethyl)pyrimidine-4-carboxylic acidTBDModerateLow
Compound A10HighModerate
Compound B5Very HighLow

The mechanism of action for 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid appears to involve inhibition of histone demethylases, which are promising targets in cancer therapy. By modulating gene expression through histone modification, these compounds may exert anti-tumor effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Research has shown that specific substitutions on the pyrimidine ring can significantly affect potency. For example, modifications at the 4-position have been linked to increased inhibitory activity against enzymes involved in lipid metabolism, which are critical in cancer progression .

Key Findings from SAR Studies

  • Hydrophobic Substituents : The introduction of hydrophobic groups at certain positions enhances binding affinity to target enzymes.
  • Polar Groups : Polar substituents can improve solubility but may reduce membrane permeability.
  • Optimal Combinations : Certain combinations of substituents have led to compounds with IC50_{50} values in the nanomolar range, indicating potent biological activity .

Case Studies

  • Inhibition of NAPE-PLD : A study focused on pyrimidine-4-carboxamide derivatives demonstrated that modifications could lead to potent inhibitors of NAPE-PLD, an enzyme implicated in endocannabinoid metabolism. The most effective compound showed a pIC50_{50} value of 7.14 ± 0.04, indicating strong inhibitory potential .
  • Anticancer Screening : In another investigation, various derivatives were screened against A549 cells, revealing that specific structural features contributed to enhanced anticancer efficacy while minimizing cytotoxic effects on healthy cells .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid?

Answer: The synthesis typically involves coupling reactions or functionalization of pyrimidine scaffolds. For example:

  • Amide formation : Reacting pyrimidine-4-carboxylic acid derivatives with amines (e.g., 2-methoxyethylamine) using coupling agents like EDC/HOBt or DCC. This method is analogous to protocols for thieno[2,3-d]pyrimidine-4-carboxylic acid amides .
  • Carboxylation : Introducing the carboxylic acid group via hydrolysis of ester precursors under acidic or basic conditions.
  • Safety note : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and characterize intermediates via NMR and HPLC to confirm purity .

Example Reaction Table (adapted from related syntheses):

StepReaction TypeConditionsYieldReference
1Coupling of pyrimidine acidDCM, EDC, HOBt, RT, 12h75-85%
2Hydrolysis of ester1M NaOH, reflux, 4h90%

Q. What safety protocols are critical for handling 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation; use fume hoods for powder handling .
  • Storage : Keep in a dry, cool place (-20°C for long-term storage) in airtight containers.
  • Spill management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .
  • Emergency : Immediate rinsing with water for skin/eye contact; consult SDS for antidotes .

Q. How can researchers analytically characterize 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid?

Answer:

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyethyl group at C2).
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm).
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • FTIR : Verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid derivatives?

Answer:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) at C5/C6 positions can improve antimicrobial activity, as seen in thieno[2,3-d]pyrimidine analogs .
  • Hybrid molecules : Conjugation with pyridine or quinoline moieties may enhance target binding via π-π stacking or hydrogen bonding.
  • Methodology : Use in silico docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Q. What computational strategies predict the biological activity of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid derivatives?

Answer:

  • Molecular docking : Screen against target proteins (e.g., bacterial DNA gyrase) to prioritize high-affinity candidates.
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., 20-ns simulations in GROMACS) to validate docking results.
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties .

Q. How to resolve contradictions in reported biological activity data for pyrimidine derivatives?

Answer:

  • Assay variability : Compare MIC values under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
  • Structural nuances : Note differences in substituents (e.g., methoxyethyl vs. methyl groups) that alter solubility or target interactions.
  • Data normalization : Use positive controls (e.g., ciprofloxacin for antibacterial assays) to calibrate results across studies .

Q. What challenges arise when scaling up synthesis of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid?

Answer:

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures).
  • Yield optimization : Adjust stoichiometry of coupling agents (e.g., 1.2 eq EDC) to minimize side reactions.
  • Safety : Implement temperature-controlled reactors for exothermic steps (e.g., hydrolysis) .

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